PKCzeta-Pseudosubstrat-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

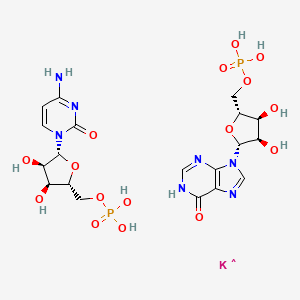

PKCzeta Pseudosubstrate Inhibitor is a peptide that binds promiscuously to PKC family isoforms and disrupts conventional PKC targeting and translocation . It is generated via an alternative transcriptional start site in the atypical protein kinase C (PKC) ζ isoform, which removes N-terminal regulatory elements, including the inhibitory pseudosubstrate domain, rendering the kinase constitutively active .

Synthesis Analysis

The synthesis of PKCzeta Pseudosubstrate Inhibitor involves the removal of N-terminal regulatory elements, including the inhibitory pseudosubstrate domain, from the atypical protein kinase C (PKC) ζ isoform . This process generates a constitutively active form of the kinase .Molecular Structure Analysis

All PKCs, including PKCzeta, consist of a regulatory domain, a catalytic (kinase) domain, and variable regions (V1–V5). The regulatory domain of all PKCs includes a C1 domain with a pseudosubstrate motif .Chemical Reactions Analysis

The PKCzeta Pseudosubstrate Inhibitor interacts with conventional and novel PKC, in addition to atypical PKC isoforms . When brain abundance of each PKC isoform and affinity for ZIP are taken into account, the signaling capacity of ZIP-responsive pools of conventional and novel PKCs may match or exceed that for atypical PKCs .Wissenschaftliche Forschungsanwendungen

Drug Memory Retrieval, Consolidation, and Reconsolidation

Der PKCzeta-Pseudosubstrat-Inhibitor, auch bekannt als ZIP, wurde in der Forschung im Zusammenhang mit dem Erinnerungsvermögen an Drogen eingesetzt. In einer Studie wurde festgestellt, dass die Hemmung von PKCzeta und seiner konstitutiv aktiven Isoform PKMzeta mit ZIP, das in den Kern des Nucleus accumbens verabreicht wurde, den Abruf von drogenassoziierten Erinnerungen und das Drogensuchen reversibel hemmte . Dies deutet darauf hin, dass der this compound möglicherweise zur Behandlung von Substanzabhängigkeit eingesetzt werden könnte, indem die Kontrolle umgekehrt wird, die drogenassoziierte Reize über das Verhalten des Süchtigen gewonnen haben .

Understanding PKC-Mediated Intracellular Signaling Pathways

PKC-Inhibitoren und -Aktivatoren, darunter der this compound, werden verwendet, um PKC-vermittelte intrazelluläre Signalwege zu verstehen . Diese Signalwege sind für verschiedene Zellfunktionen von entscheidender Bedeutung und ihr Verständnis kann Einblicke in die Funktionsweise von Zellen und die Entwicklung von Krankheiten liefern.

Diagnosis and Treatment of PKC-Associated Diseases

PKC-Inhibitoren und -Aktivatoren werden zur Diagnose und Behandlung verschiedener PKC-assoziierter Krankheiten wie Krebs, neurologische Erkrankungen, Herz-Kreislauf-Erkrankungen und Infektionen eingesetzt . Da der this compound ein PKC-Inhibitor ist, kann er daher bei der Diagnose und Behandlung dieser Krankheiten eingesetzt werden.

Cancer Therapy

Es wurde festgestellt, dass die PKC-Familie, zu der auch PKCzeta gehört, eine entscheidende Rolle bei der Karzinogenese spielt . Daher können Inhibitoren von PKC, einschließlich des PKCzeta-Pseudosubstrat-Inhibitors, möglicherweise in der Krebstherapie eingesetzt werden. Es ist jedoch wichtig zu beachten, dass PKCs sowohl fördernde als auch unterdrückende Wirkungen auf das Tumorzellwachstum und die Metastasierung haben können

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the PKCzeta Pseudosubstrate Inhibitor is the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta . These targets play a crucial role in insulin-stimulated transport in intact adipocytes .

Mode of Action

The PKCzeta Pseudosubstrate Inhibitor is a selective, reversible, and substrate-competitive inhibitor . It interacts with its targets by inhibiting the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta . This interaction results in changes such as the reversible inhibition of the retrieval of drug-associated memory and drug seeking .

Biochemical Pathways

PKCzeta is a key regulator of critical intracellular signaling pathways induced by various extracellular stimuli . The major activation pathway of PKCzeta depends on phosphatidylinositol (PI)-3,4,5-trisphosphate (PIP3), which is mainly produced by PI-3 kinase . Inhibition of PKCzeta prevents the translocation and phosphorylation of p47phox and results in a reduction in oxidant production .

Pharmacokinetics

It is known to be a myristoylated, cell-permeable inhibitor , suggesting that it can readily cross cell membranes, which may impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The PKCzeta Pseudosubstrate Inhibitor’s action results in the reversible inhibition of the retrieval of drug-associated memory and drug seeking . This suggests that the inhibitor can affect memory processes related to substance dependence, potentially reducing the risk of relapse even after long periods of abstinence .

Action Environment

The action of the PKCzeta Pseudosubstrate Inhibitor can be influenced by the local environment. For instance, the inhibitor was administered locally into the nucleus accumbens core in one study, which affected its action on drug-associated memory and drug seeking . .

Biochemische Analyse

Biochemical Properties

The PKCzeta Pseudosubstrate Inhibitor interacts with the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta . These interactions are fundamental to the inhibitor’s role in biochemical reactions .

Cellular Effects

The PKCzeta Pseudosubstrate Inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to reversibly inhibit the retrieval of drug-associated memory and drug seeking when administered locally into the nucleus accumbens core .

Molecular Mechanism

At the molecular level, the PKCzeta Pseudosubstrate Inhibitor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the inhibition of the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta .

Metabolic Pathways

The PKCzeta Pseudosubstrate Inhibitor is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The PKCzeta Pseudosubstrate Inhibitor is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

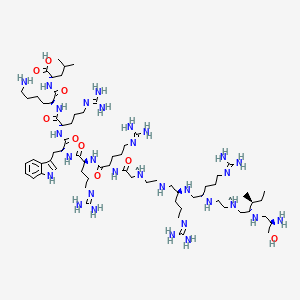

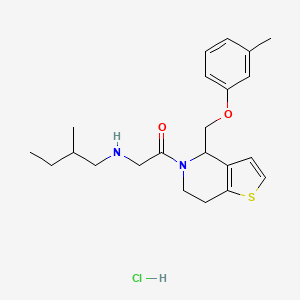

InChI |

InChI=1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXKMHPFNOGGU-JBZCIANGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN[CH]CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNCCN[CH]C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CNCCN[CH]C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

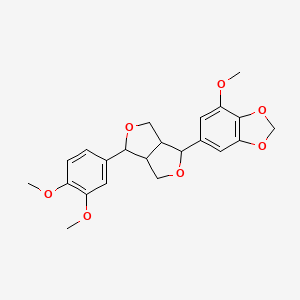

Molecular Formula |

C68H130N30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

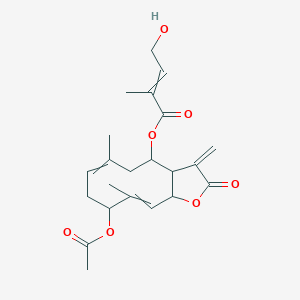

Molecular Weight |

1512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the PKCζ Pseudosubstrate Inhibitor interact with its target, and what are the downstream effects observed in vascular smooth muscle cells?

A: The PKCζ Pseudosubstrate Inhibitor directly interacts with Protein Kinase C zeta (PKCζ), a specific isoform of the Protein Kinase C family, by mimicking its substrate binding site. [] This competitive binding prevents the phosphorylation of downstream targets by PKCζ. In vascular smooth muscle cells, inhibiting PKCζ with this compound has been shown to reduce angiotensin II-induced phosphorylation of MEK and the transcription factor Elk-1, ultimately leading to a decrease in cell proliferation. []

Q2: What role does PKCζ play in neuronal nitric oxide release, and how does the PKCζ Pseudosubstrate Inhibitor help elucidate this role?

A: Research suggests that PKCζ positively modulates neuronal nitric oxide (NO) release in mesenteric arteries, particularly in spontaneously hypertensive rats (SHRs). [] Utilizing the PKCζ Pseudosubstrate Inhibitor, studies demonstrated that blocking PKCζ activity leads to a decrease in both basal and electrically stimulated neuronal NO release in SHRs. [] This finding underscores the significance of PKCζ in regulating NO release from neuronal sources within the vasculature.

Q3: Does the PKCζ Pseudosubstrate Inhibitor influence apolipoprotein E secretion in macrophages?

A: Preliminary research indicates a potential role for PKCζ in regulating apolipoprotein E (apoE) secretion from human monocyte-derived macrophages (HMDMs). Interestingly, treating HMDMs with the PKCζ Pseudosubstrate Inhibitor has been observed to increase apoE secretion. [] This suggests that PKCζ may negatively regulate apoE secretion, and further investigation into this pathway could reveal novel therapeutic targets for managing atherosclerosis.

Q4: The provided research highlights the importance of dual signaling pathways in certain PKCζ-mediated processes. Can you elaborate on this with an example?

A: In the context of voltage-dependent K+ current antagonism in pancreatic beta-cells, research shows that the inhibitory effect of exendin 4 necessitates the activation of both the cAMP/Protein Kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K) signaling pathways. [] Notably, the PKCζ Pseudosubstrate Inhibitor successfully prevented the exendin 4-mediated current inhibition, suggesting that PKCζ acts as a downstream effector of this dual pathway. [] This finding underscores the complex interplay between different signaling cascades in regulating cellular functions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

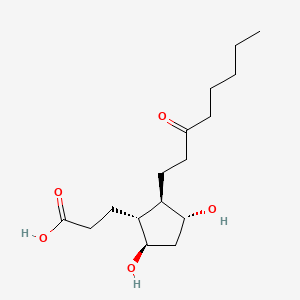

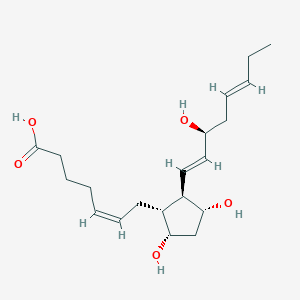

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)